3-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Description

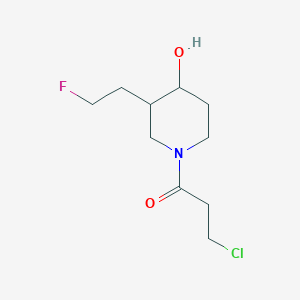

3-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one is a chloro-propanone derivative featuring a substituted piperidine ring with a 2-fluoroethyl group and a hydroxyl moiety. Key structural elements include:

Properties

IUPAC Name |

3-chloro-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClFNO2/c11-4-1-10(15)13-6-3-9(14)8(7-13)2-5-12/h8-9,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBOXZHWNSIRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)CCF)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological systems in specific ways, particularly in the context of neurological and cancer-related research. This article reviews the biological activity of this compound, including its mechanisms of action, target pathways, and relevant case studies.

- Molecular Formula : C10H17ClFNO2

- Molecular Weight : 237.70 g/mol

- CAS Number : 2098087-50-2

The biological activity of this compound primarily involves its interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). This receptor is implicated in various cellular processes, including neuroprotection and modulation of neurotransmitter systems.

Target Pathways

Research indicates that compounds targeting σ1 receptors can influence:

- Neurotransmitter Release : Modulating dopamine and serotonin pathways, potentially affecting mood and cognition.

- Cell Proliferation : Inhibiting the growth of certain cancer cell lines by disrupting cell cycle progression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's efficacy appears to correlate with its ability to induce apoptosis in these cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis |

| MCF7 (Breast) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 18.7 | Disruption of mitochondrial function |

Case Studies

A notable study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various derivatives of piperidine-based compounds, including this compound. The study found that this compound exhibited a higher affinity for σ1R compared to its analogs, leading to enhanced anti-proliferative effects on cancer cells .

Another research article highlighted the role of σ1R in neurodegenerative diseases, suggesting that compounds like this compound could serve as potential therapeutic agents for conditions such as Alzheimer's disease by modulating neuroinflammatory responses .

Scientific Research Applications

Scientific Research Applications

The compound has been explored for several scientific applications, particularly in the fields of pharmacology and medicinal chemistry.

Anticancer Research

Research indicates that compounds similar to 3-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one can inhibit cellular processes related to DNA replication, which is crucial for cancer cell proliferation. Preliminary studies show that this compound may disrupt these processes, leading to significant inhibition of cancer cell growth .

Neurological Studies

Given its structural similarity to known neuroactive compounds, this compound may have potential applications in treating neurological disorders. The hydroxypiperidine moiety is often associated with agents that modulate neurotransmitter systems, making it a candidate for further exploration in neuropharmacology .

Drug Development

The compound's unique functional groups allow it to interact with various biological targets. Its potential as a lead compound for developing new therapeutic agents is being investigated, particularly in the context of designing drugs that require specific interactions with biological macromolecules .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in various applications:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the piperidine ring and aromatic/heterocyclic moieties significantly influence solubility, reactivity, and biological activity.

Key Observations :

- Fluorine-containing analogs (e.g., 2-fluorophenyl, 2-fluoroethyl) exhibit higher lipophilicity and metabolic stability compared to non-fluorinated derivatives .

- Hydroxyl groups (e.g., 4-hydroxypiperidine) improve aqueous solubility, critical for bioavailability .

Preparation Methods

Chemical Synthesis of 3-Chloro-1-propanol (Precursor to Chloropropanone)

The synthesis of 3-chloro-1-propanol, a key intermediate, is well-documented and involves the reaction of 1,3-propanediol with hydrochloric acid catalyzed by benzenesulfonic acid. This method is notable for its high yield, operational simplicity, and environmental considerations.

-

- Reactants: 1,3-propanediol, hydrochloric acid, benzenesulfonic acid (catalyst)

- Temperature: 80–100 °C

- Reaction Time: Initial 3 hours at 90 °C, followed by additional 10 hours after further hydrochloric acid addition

- Solvent: Reaction conducted in aqueous medium with reflux and stirring

- Work-up involves extraction with toluene and neutralization with sodium bicarbonate

-

- Mix 1,3-propanediol, partial hydrochloric acid, and benzenesulfonic acid, heat to 90 °C, and maintain for 3 hours.

- Lower temperature to 50 °C, add remaining hydrochloric acid, reheat to 90 °C, and maintain for 10 hours.

- Upon reaching ~80% conversion (monitored by GC), transfer to distillation with toluene to separate water and byproducts.

- Neutralize the organic phase with sodium bicarbonate, filter salts, and purify the product by vacuum distillation.

| Parameter | Details |

|---|---|

| Catalyst | Benzenesulfonic acid |

| Temperature Range | 80–100 °C |

| Reaction Time | 13 hours total |

| Yield | ~96% |

| Purity (GC) | 99.3% |

| Solvent for Extraction | Toluene |

| Neutralizing Agent | Sodium bicarbonate |

Conversion of 3-Chloro-1-propanol to 3-Chloro-1-propanone

Functionalization with 3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl Moiety

The next critical step involves coupling the chloropropanone intermediate with the fluorinated hydroxypiperidine fragment to form the target compound.

General Approach :

The nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of the chloropropanone, forming the corresponding amide or ketone-linked piperidine derivative. The 2-fluoroethyl substituent on the piperidine ring enhances the compound’s biological properties and requires careful handling to preserve the fluorine substitution during synthesis.-

- Protection of the hydroxyl group on the piperidine ring may be necessary to prevent side reactions.

- Reaction conditions typically involve mild bases or acid catalysis to promote nucleophilic substitution or addition.

- Solvent choice and temperature control are crucial to optimize yield and selectivity.

Example Reaction Conditions (Literature Inference) :

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) or alcohols

- Temperature: Ambient to moderate heating (25–80 °C)

- Reaction Time: Several hours to overnight

- Work-up: Extraction, neutralization, and purification by chromatography or recrystallization

Enzymatic and Catalytic Methods for Optical Purity

Some patents describe enzymatic reduction methods to obtain optically active chloropropanol derivatives, which can be relevant if the target compound requires stereochemical specificity.

-

- Use of alcohol dehydrogenases (ADH) to reduce chloropropanone to optically active chloropropanol.

- Reaction medium: Buffered aqueous solutions with cofactors such as NADP.

- Temperature: Around 30 °C

- Work-up: Acid quenching, protein removal by centrifugation, extraction with organic solvents.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

The benzenesulfonic acid catalyzed chlorination of 1,3-propanediol is a robust and scalable method, producing 3-chloro-1-propanol efficiently with minimal environmental impact, suitable for industrial synthesis of chloropropanone derivatives.

Enzymatic methods offer a route to optically pure intermediates, which is critical in pharmaceutical applications where stereochemistry affects efficacy and safety.

The coupling of the chloropropanone intermediate with fluorinated hydroxypiperidine requires careful optimization to maintain functional group integrity and achieve high yields.

Overall, the preparation of 3-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one involves a combination of classical organic synthesis and biocatalytic techniques, reflecting modern trends in fine chemical and pharmaceutical manufacturing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.